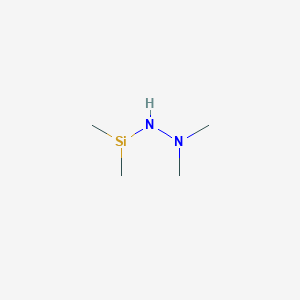
Dimethyl(2,2-dimethylhydrazino)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylsilyl)-1,1-dimethylhydrazine is an organosilicon compound characterized by the presence of both silicon and nitrogen atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylsilyl)-1,1-dimethylhydrazine typically involves the reaction of dimethylhydrazine with a silicon-containing reagent. One common method is the reaction of 1,1-dimethylhydrazine with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for 2-(Dimethylsilyl)-1,1-dimethylhydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylsilyl)-1,1-dimethylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride species.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of silicon-nitrogen compounds.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylsilyl)-1,1-dimethylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-nitrogen bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its ability to form stable silicon-containing compounds.
Industry: It is used in the production of advanced materials, including silicon-based polymers and coatings.
Wirkmechanismus
The mechanism by which 2-(Dimethylsilyl)-1,1-dimethylhydrazine exerts its effects involves the interaction of its silicon and nitrogen atoms with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, while the nitrogen atoms can participate in hydrogen bonding and nucleophilic attacks. These interactions enable the compound to act as a versatile reagent in chemical reactions, facilitating the formation of complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(dimethylsilyl)benzene: Another organosilicon compound with similar reactivity but different structural properties.
Bis(trimethylsilyl)amine: A compound with two trimethylsilyl groups attached to an amine, used in similar synthetic applications.
Uniqueness
2-(Dimethylsilyl)-1,1-dimethylhydrazine is unique due to its specific combination of silicon and nitrogen atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring the formation of stable silicon-nitrogen bonds.
Eigenschaften
Molekularformel |
C4H13N2Si |
|---|---|
Molekulargewicht |
117.24 g/mol |
InChI |
InChI=1S/C4H13N2Si/c1-6(2)5-7(3)4/h5H,1-4H3 |
InChI-Schlüssel |
MNEKDNHUJSQVPU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)

![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
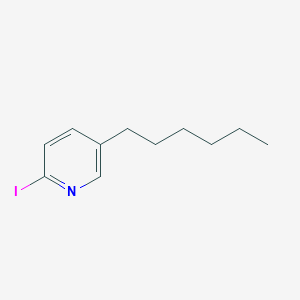
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
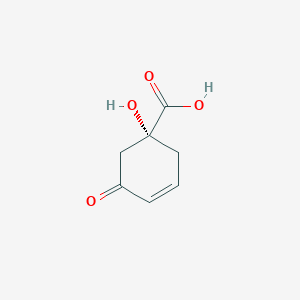
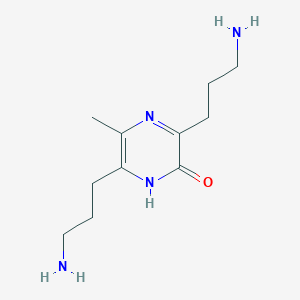
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
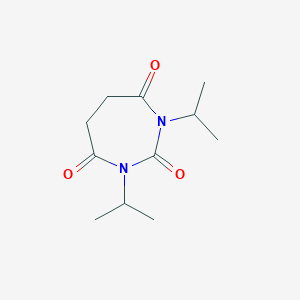
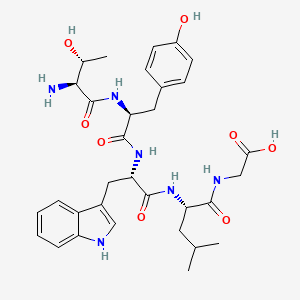
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
